molecular formula C9H15N3O B066277 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole CAS No. 173850-53-8

3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole

Cat. No. B066277
CAS RN: 173850-53-8
M. Wt: 181.23 g/mol
InChI Key: IICSMQOSSHSZLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazole and piperazine derivatives often involves multi-step synthetic routes starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds was achieved by Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich’s reaction (J. Kumar et al., 2017).

Molecular Structure Analysis

Detailed structural analysis is essential for understanding the molecular conformation and electronic properties of such compounds. Quantum chemical calculations, including density functional theory (DFT) methods, are often employed to elucidate the geometrical structure, vibrational wavenumbers, and electronic properties of novel functionalized compounds (A. El-Emam et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving oxazole and piperazine derivatives can lead to various bioactive compounds. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives showcase the chemical versatility and potential applications of these molecules in medicinal chemistry (H. Bektaş et al., 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Single-crystal X-ray diffraction and spectroscopic methods like IR, NMR, and MS are typically used to characterize these aspects. The structure of ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate, for example, was determined through such techniques, revealing a chair-shaped piperazine ring and weak intermolecular hydrogen bonding (E. Al-Abdullah et al., 2012).

Scientific Research Applications

Antidepressant and Antianxiety Activities

A study designed and synthesized derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally similar to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole. These compounds exhibited significant antidepressant and antianxiety activities in albino mice, as evidenced by Porsolt’s behavioral despair (forced swimming) test and the plus maze method (J. Kumar et al., 2017).

Tuberculostatic Activity

Another study synthesized derivatives of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole, which showed potential tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds were within 25 - 100 mg/ml (H. Foks et al., 2004).

Antibacterial Activity

A series of 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones were tested against a panel of Gram-positive and Gram-negative clinical isolates. These compounds, structurally related to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole, showed strong to moderate in vitro antibacterial activity, particularly against resistant Gram-positive pathogenic bacteria (O. Phillips et al., 2009).

Antitumor Activity

In research on DNA-directed alkylating agents, derivatives of 1,2,4-triazolo-piperazines were synthesized and evaluated for DNA affinity and antitumor activity. These compounds, related to 3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole, showed promising results (Y. Al-Soud & N. Al-Masoudi, 2004).

Future Directions

The future directions for “3-Methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. It could also involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(13-11-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICSMQOSSHSZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429311
Record name 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173850-53-8
Record name 3-methyl-5-(piperazin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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